molecular formula C7H10N2OS B2848270 N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 13808-59-8

N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2848270
CAS No.: 13808-59-8
M. Wt: 170.23
InChI Key: AIOZNYOAFODHNA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound built on a propanamide backbone linked to a 4-methyl-1,3-thiazole ring. This structure serves as a versatile and key chemical intermediate in organic synthesis and medicinal chemistry research. The compound is part of a class of 2-propanamido-thiazole analogs that have been systematically designed, synthesized, and evaluated for their biological activity, demonstrating significant potential in pharmaceutical development . The primary research value of this compound and its close derivatives lies in their investigational antitumor and anticancer properties . Scientific studies on structurally similar propanamido-thiazole compounds have shown that this chemical scaffold can exhibit potent, broad-spectrum antitumor activity. For instance, one prominent derivative, 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide, was identified as a highly effective broad-spectrum antitumor agent active against numerous cancer cell lines, including non-small cell lung cancer (HOP-92, NCI-H522) and breast cancer (MDA-MB-468) . Other analogs have proven lethal to Leukemia (CCRF-CEM) cell lines, underscoring the therapeutic promise of this chemical class . The mechanism of action for these active compounds is believed to involve interactions with specific biological targets, potentially inhibiting key enzymes or modulating receptor activity to disrupt essential cellular processes in cancerous cells . Beyond its direct biological screening potential, this compound is a valuable building block for constructing more complex molecules. The propanamide chain can be further functionalized, for example, by incorporating reactive halogens like bromine to create electrophilic intermediates suitable for nucleophilic substitution reactions, cyclizations, and the synthesis of diverse heterocyclic libraries for drug discovery . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-5(2)4-11-7/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZNYOAFODHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-59-8
Record name N-(4-methylthiazol-2-yl)propionamide
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Synthetic Methodologies and Derivatization Strategies for N 4 Methyl 1,3 Thiazol 2 Yl Propanamide and Its Analogues

Diverse Synthetic Routes to the Core Structure

The construction of the N-(4-methyl-1,3-thiazol-2-yl)propanamide core structure fundamentally involves two key stages: the formation of the 2-amino-4-methylthiazole (B167648) ring and the subsequent formation of the amide bond.

Amide Bond Formation Techniques

The crucial step in the synthesis of the target compound is the acylation of the 2-amino group of 2-amino-4-methylthiazole. This can be achieved through several standard amide bond formation techniques.

One of the most common methods is the reaction of 2-amino-4-methylthiazole with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride . libretexts.org The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloric acid byproduct. nih.gov This method, known as nucleophilic acyl substitution, proceeds with the amino group of the thiazole (B1198619) acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.orgnih.gov

Alternatively, direct coupling of 2-amino-4-methylthiazole with propanoic acid can be accomplished using coupling agents. N,N'-dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, activating the carboxylic acid to facilitate the nucleophilic attack by the amine. mdpi.com The reaction is typically performed in a solvent like dichloromethane (B109758) (CH2Cl2). mdpi.com

A summary of common acylation conditions is presented in the table below.

Acylating AgentCoupling Agent/BaseSolventNotes
Propanoyl ChlorideTriethylamine (Et3N)Tetrahydrofuran (THF)Anhydrous conditions are crucial. nih.gov
Propanoic AnhydrideBase (e.g., pyridine)-Often requires heating.
Propanoic AcidDCCDichloromethane (CH2Cl2)Forms dicyclohexylurea as a byproduct. mdpi.com

Thiazole Ring Formation and Functionalization Strategies

The synthesis of the 2-amino-4-methylthiazole precursor is most famously achieved through the Hantzsch thiazole synthesis . This method involves the cyclocondensation of an α-haloketone with a thioamide. orgsyn.org For the synthesis of 2-amino-4-methylthiazole, chloroacetone (B47974) is reacted with thiourea (B124793). orgsyn.org The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to form the thiazole ring.

The general reaction is as follows: Thiourea + Chloroacetone → 2-amino-4-methylthiazole hydrochloride

The resulting hydrochloride salt is then neutralized with a base, such as sodium hydroxide, to yield the free amine. orgsyn.org The product can then be purified by distillation under reduced pressure. orgsyn.org

Preparation of Key Synthetic Intermediates

The synthesis of analogues of this compound often requires the preparation of specialized precursors, such as halogenated propanamides.

Synthesis of Halogenated Propanamide Precursors (e.g., 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide)

The synthesis of a halogenated propanamide precursor like 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves a multi-step process. First, the requisite 2-amino-5-methylthiazole (B129938) is synthesized. This can be achieved through the cyclocondensation of 2-chloropropionaldehyde with thiourea. google.com

Once the 2-amino-5-methylthiazole is obtained, it can be acylated with a suitable brominated propanoyl derivative. A common method would involve the reaction of 2-amino-5-methylthiazole with 3-bromopropanoyl chloride in the presence of a base like triethylamine in an inert solvent. This reaction follows the general principles of amide bond formation discussed in section 2.1.1. The halogenated propanamide can then serve as a versatile intermediate for further derivatization.

Advanced Synthetic Approaches

To improve reaction efficiency, yield, and to adhere to the principles of green chemistry, advanced synthetic methodologies are increasingly being employed.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles and the formation of amide bonds. nih.govmdpi.comijpsjournal.com

Microwave irradiation can significantly reduce reaction times and improve yields in the Hantzsch thiazole synthesis. researchgate.net For instance, the reaction of an acetophenone (B1666503) with thiourea and iodine under microwave irradiation can produce 2-aminothiazole (B372263) derivatives in minutes with high yields, compared to several hours required for conventional heating methods. researchgate.net

Similarly, amide bond formation can be expedited using microwave assistance. The direct coupling of carboxylic acids and amines in the presence of a catalyst can be achieved in a shorter time and often with higher purity of the product compared to conventional heating. mdpi.com This methodology offers a greener alternative by potentially reducing the need for excess solvents and reagents. ijpsjournal.com The application of microwave-assisted synthesis to the acylation of 2-amino-4-methylthiazole with propanoic acid or its derivatives can provide a rapid and efficient route to this compound. nih.govresearchgate.net

A comparison of conventional and microwave-assisted synthesis for a typical thiazole formation is outlined below.

ReactionMethodReaction TimeYield
Hantzsch Thiazole SynthesisConventional Heating8-10 hoursModerate
Hantzsch Thiazole SynthesisMicrowave Irradiation5-15 minutesHigh

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and environmentally benign approach for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. nih.gov The Hantzsch thiazole synthesis is a classic example that can be adapted into a one-pot, three-component reaction to generate the 2-aminothiazole core, a key precursor to this compound. organic-chemistry.orgpharmaguideline.com

This reaction typically involves the condensation of an α-haloketone, a thiourea or thioamide, and in some variations, a third component like a substituted benzaldehyde. organic-chemistry.org For the synthesis of the 2-amino-4-methylthiazole core, 1-chloroacetone can be reacted with thiourea. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole product. The use of catalysts such as silica-supported tungstosilisic acid can enhance the reaction efficiency. organic-chemistry.org Furthermore, environmentally friendly conditions, such as using solvent-free methods or ultrasonic irradiation, have been successfully employed. nih.govorganic-chemistry.org

Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Substituted benzaldehydes Silica (B1680970) supported tungstosilisic acid, ethanol/water, 65°C or ultrasonic irradiation 2-amino-4,5-disubstituted thiazole derivatives organic-chemistry.org
2'-hydroxy-5'-chloro-α-haloketones Thiourea o-hydroxybenzaldehyde Solvent-free, grinding at room temperature Substituted thiazole derivatives nih.gov
Substituted 2-bromo-1-phenylethanone Thiosemicarbazide Carbonyl species Hantzsch thiazole synthesis conditions Substituted 4-phenyl-1,3-thiazole derivatives pharmaguideline.com

Following the synthesis of the 2-amino-4-methylthiazole core, the propanamide side chain can be introduced through acylation with propionyl chloride or propionic anhydride.

Systematic Derivatization of the this compound Scaffold

Systematic derivatization of the this compound scaffold allows for the fine-tuning of its physicochemical properties. This can be achieved by modifying the thiazole ring, altering the propanamide chain, or by introducing additional functional groups.

The thiazole ring of this compound offers several positions for structural modification. The substituents at the C4 and C5 positions can be varied by selecting different α-haloketones during the Hantzsch synthesis. For instance, using α-halo ketones other than chloroacetone can lead to analogues with different alkyl or aryl groups at the C4 position. researchgate.net

Furthermore, the C5 position of the thiazole ring can be functionalized. For example, Vilsmeier-Haack formylation of 2-acetamido-4-methylthiazole (B372268) can introduce a formyl group at the C5 position, which can then be used as a handle for further transformations. Additionally, coupling reactions can be employed to introduce aryl or other substituents at various positions of the thiazole ring, provided a suitable halo-substituted precursor is available.

Table 2: Examples of Structural Modifications on the Thiazole Heterocycle

Modification Strategy Starting Material Example Reagents and Conditions Resulting Modification
Variation of C4-substituent Thiourea and various α-haloketones Hantzsch synthesis conditions Thiazole ring with different C4-substituents (e.g., aryl, different alkyls)
C5-formylation 2-acetamido-4-methylthiazole POCl3, DMF (Vilsmeier-Haack reaction) Introduction of a formyl group at the C5-position
C5-arylation 5-bromo-4-methyl-2-aminothiazole Arylboronic acid, Pd catalyst (Suzuki coupling) Introduction of an aryl group at the C5-position

The propanamide side chain of this compound is another key site for derivatization. The length of the alkyl chain can be readily modified by using different acylating agents. For instance, reacting 2-amino-4-methylthiazole with acetyl chloride or butyryl chloride would yield the corresponding acetamide (B32628) and butanamide analogues, respectively.

Furthermore, substituents can be introduced onto the aliphatic chain. For example, using 2-chloropropionyl chloride as the acylating agent would introduce a chlorine atom on the α-carbon of the propanamide chain. This halogen can then serve as a point for further nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Table 3: Examples of Substituent Variations on the Propanamide Aliphatic Chain

Acylating Agent Resulting Side Chain Potential for Further Modification
Acetyl chloride Acetamide -
Butyryl chloride Butanamide -
2-Chloropropionyl chloride 2-Chloropropanamide Nucleophilic substitution at the α-carbon
Phenylacetyl chloride Phenylacetamide -

To explore new chemical space and potentially new biological activities, the this compound scaffold can be conjugated with other pharmacophoric units. The 1,3,4-oxadiazole (B1194373) ring is a common choice for such modifications.

A general strategy to incorporate a 1,3,4-oxadiazole moiety involves converting a carboxylic acid precursor into an acid hydrazide. For example, a thiazole derivative with a carboxylic acid group can be reacted with hydrazine (B178648) hydrate. The resulting acid hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For instance, reaction with carbon disulfide in the presence of a base can yield a 5-thiol-1,3,4-oxadiazole, which can be further functionalized. Alternatively, condensation of the acid hydrazide with an aldehyde followed by oxidative cyclization can lead to 2,5-disubstituted 1,3,4-oxadiazoles.

While direct conjugation with a benzodioxin ring is less commonly reported, similar strategies involving the coupling of a suitably functionalized thiazole with a benzodioxin derivative could be envisioned. For instance, a thiazole derivative bearing a nucleophilic group could be reacted with an electrophilic benzodioxin, or vice versa. Research on thiazolyl-pyrazoline derivatives containing a benzodioxole moiety suggests the feasibility of incorporating such bicyclic systems. nih.gov

Table 4: Synthetic Strategies for Incorporating Additional Pharmacophoric Units

Pharmacophoric Unit Synthetic Strategy Key Intermediates Resulting Conjugate Reference
1,3,4-Oxadiazole Cyclization of a thiazole-containing acid hydrazide Thiazole-acetohydrazide Thiazole-substituted 1,3,4-oxadiazole
1,3,4-Oxadiazole Reaction of a thiazole-acid hydrazide with CS2 and KOH 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol Thiazole-substituted 1,3,4-oxadiazole-2-thiol
Benzodioxole (as a proxy for Benzodioxin) Multi-step synthesis involving chalcone (B49325) formation and cyclization Thiazolyl-chalcone containing a benzodioxole moiety Thiazolyl-pyrazoline with a benzodioxole substituent nih.gov

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 1,3 Thiazol 2 Yl Propanamide Derivatives

The definitive structural elucidation of N-(4-methyl-1,3-thiazol-2-yl)propanamide and its derivatives relies on a combination of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular framework, confirm elemental composition, and verify the precise molecular weight. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis are indispensable tools for the comprehensive characterization of these compounds.

Structure Activity Relationship Sar and Rational Design Principles for N 4 Methyl 1,3 Thiazol 2 Yl Propanamide Analogues

Elucidation of Key Structural Features for Biological Potency

The biological potency of N-(4-methyl-1,3-thiazol-2-yl)propanamide analogues is contingent upon a core molecular framework comprising three critical components: the 2-aminothiazole (B372263) ring, the amide linker, and the propanoyl side chain.

The 2-Aminothiazole Ring : This heterocyclic scaffold is a crucial pharmacophore in numerous biologically active compounds. arabjchem.orgglobalresearchonline.net The nitrogen atom at position 3 of the thiazole (B1198619) ring often acts as a hydrogen bond acceptor, a key interaction for binding to biological targets. nih.gov Furthermore, the sulfur atom can engage in van der Waals or other non-covalent interactions. Substitution on this ring is a key determinant of activity. The methyl group at the 4-position, as seen in the parent compound, has been found to be beneficial for the activity of certain analogue series, suggesting it may fit into a specific hydrophobic pocket or favorably influence the electronics of the ring. semanticscholar.org In other related series, larger substituents like a tert-butyl group at the 4-position also proved advantageous for antagonist activity. semanticscholar.org

The Amide Linker : The amide bond (-CO-NH-) connecting the thiazole ring to the acyl group is a vital structural element. Its relative planarity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) are critical for anchoring the molecule within the active site of a target protein. The N-H proton is often observed to form a key hydrogen bond with the target receptor.

The Propanamide Side Chain : The nature of the acyl group is pivotal for potency. The propanamide moiety appears to be optimal in many cases, indicating that the size and lipophilicity of the ethyl group are well-suited for a corresponding hydrophobic pocket in the binding site. researchgate.net The stereochemistry of this side chain can also be critical; for instance, in related propanamide antagonists, the (S)-configuration was markedly more potent than the (R)-isomer, highlighting a stereospecific interaction with the receptor. researchgate.net

Impact of Substituent Electronic and Steric Properties on Efficacy

The fine-tuning of biological efficacy is achieved by modulating the electronic and steric properties of substituents on the core structure.

Substitutions on the Thiazole Ring: The steric and electronic nature of substituents on the thiazole ring significantly impacts biological activity. While a methyl or tert-butyl group at the 4-position can be beneficial, introducing larger, bulkier groups or aromatic substituents may lead to a decrease in potency due to steric hindrance. semanticscholar.org The electronic properties of the ring, influenced by these substituents, can also alter the strength of interactions, such as hydrogen bonding involving the ring nitrogen.

Modifications of the Acyl Side Chain: The propanamide side chain is sensitive to both steric and electronic modifications.

Steric Effects : Altering the length of the alkyl chain can have a profound effect. In a series of related 2-(phenyl)propanamide antagonists, modifying the propanamide B-region with α,α'-dimethyl or cyclopropyl (B3062369) groups generally resulted in a decrease in antagonist potency compared to the corresponding α-methyl (propanamide) analogues. researchgate.net This suggests a constrained hydrophobic pocket that optimally accommodates the ethyl group of the propanamide.

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups on any aryl rings attached to the core structure can significantly alter binding affinity. For example, in a series of N-(thiazol-2-yl)-benzamide analogues, introducing a 3-fluoro group on the phenyl ring was well-tolerated, whereas methyl or ethoxy groups at the same position substantially decreased activity. semanticscholar.org

The following table summarizes the observed impact of various substitutions on related thiazole structures, providing a general guide for the SAR of this compound analogues.

Modification Site Substituent Type General Impact on Potency Rationale
Thiazole Ring (4-position)Small Alkyl (e.g., Methyl, tert-butyl)Often FavorableOptimal fit in hydrophobic pocket; positive electronic influence. semanticscholar.org
Thiazole Ring (4-position)Bulky/Aromatic GroupsGenerally DecreasesSteric hindrance preventing proper binding. semanticscholar.org
Acyl Chain (α-position)Dimethyl or Cyclopropyl vs. MethylGenerally DecreasesSteric clash; suboptimal fit in a constrained hydrophobic pocket. researchgate.net
Attached Phenyl Ring (meta-position)FluoroTolerated / MaintainedSmall size and electron-withdrawing nature may be favorable. semanticscholar.org
Attached Phenyl Ring (meta-position)Methyl, EthoxyDecreasedPotential steric hindrance or unfavorable electronic effects. semanticscholar.org

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific "bioactive conformation" that allows for optimal binding to its target. For this compound and its analogues, the conformation is largely dictated by the rotational barriers around the single bonds, particularly the bond between the thiazole ring and the amide nitrogen, and the amide bond itself.

Computational and crystallographic studies on the closely related N-(1,3-thiazol-2-yl)benzamide reveal important conformational preferences. researchgate.netmdpi.com The amide bond typically adopts a more stable trans conformation. A key conformational feature observed in some crystal structures is the proximity of the amide oxygen and the thiazole sulfur atoms. researchgate.net This conformation may be stabilized by a weak intramolecular O···S interaction or, more significantly, by an attractive dipole-dipole interaction between the amide N-H bond and the thiazole nitrogen atom. researchgate.net The molecule often crystallizes as hydrogen-bonded dimers in the solid state. mdpi.com Understanding these preferred conformations is crucial for designing analogues that are pre-organized for binding, which can lead to enhanced potency.

Strategic Chemical Modifications for Lead Optimization

Lead optimization aims to iteratively modify a biologically active compound to enhance its potency, selectivity, and pharmacokinetic properties. ijddd.com For analogues of this compound, several strategic modifications can be pursued.

Thiazole Ring Diversification : Systematically exploring different small alkyl and electron-withdrawing/donating substituents at the 4- and 5-positions can help to map the steric and electronic requirements of the target's binding pocket more precisely.

Acyl Group Modification : While the propanamide is often effective, exploration of other acyl groups can be beneficial. This includes synthesizing reversed amide analogues or replacing the propanoyl group with small cyclic moieties to improve metabolic stability or introduce new interaction vectors. researchgate.net

Bioisosteric Replacement : The thiazole ring can be replaced with other 5- or 6-membered heterocycles (e.g., oxazole, pyridine, pyrimidine) to explore alternative hydrogen bonding patterns and physicochemical properties. This strategy can lead to improved selectivity or novel intellectual property.

Scaffold Hopping and Phenyl Ring Substitution : In many related series, the core is attached to a phenyl ring. Modifying this ring is a common and effective optimization strategy. Introducing various substituents (e.g., halogens, small alkyls, ethers) at different positions (ortho, meta, para) can drastically alter electronic distribution and steric profile, leading to significant changes in biological activity. semanticscholar.orgnih.gov

The following table outlines some lead optimization strategies and their potential outcomes for this class of compounds.

Optimization Strategy Specific Modification Example Potential Outcome
Thiazole Ring DiversificationReplace 4-methyl with 4-cyclopropyl or 4-chloroProbe for additional hydrophobic or halogen-bonding interactions. semanticscholar.org
Acyl Group ModificationSynthesize the corresponding (R)- and (S)-butanamide analoguesDetermine optimal chain length and stereochemical requirements. researchgate.net
Bioisosteric ReplacementReplace the 1,3-thiazole with a 1,3-oxazoleAlter hydrogen bonding capability and metabolic profile.
Phenyl Ring Substitution (if applicable)Introduce a 3-fluoro-4-methoxy substitution patternModulate pKa, lipophilicity, and potential for new receptor interactions.

Computational Chemistry and in Silico Molecular Modeling of N 4 Methyl 1,3 Thiazol 2 Yl Propanamide Interactions

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-methyl-1,3-thiazol-2-yl)propanamide, docking simulations are instrumental in predicting its binding mode within the active site of a protein, which is a critical step in understanding its potential pharmacological activity. These simulations can help identify key interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous thiazole-containing compounds. semanticscholar.orgbohrium.com

The stability of the this compound-protein complex is determined by a variety of intermolecular interactions. These include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. For instance, the amide group in the propanamide side chain can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The thiazole (B1198619) ring itself contains nitrogen and sulfur atoms that can also participate in hydrogen bonding or other polar interactions. The methyl group on the thiazole ring and the ethyl group of the propanamide chain contribute to hydrophobic interactions with nonpolar residues in the protein's binding pocket. The analysis of these interactions is fundamental to understanding the specificity and affinity of the compound for its target. nih.gov

A hypothetical representation of potential interactions is detailed in the table below:

Interaction TypePotential Participating Group on this compoundPotential Interacting Protein Residue Type
Hydrogen Bond DonorAmide N-HAsp, Glu, Ser, Thr (side chain carbonyl or hydroxyl)
Hydrogen Bond AcceptorAmide C=O, Thiazole NArg, Lys, His, Ser, Thr (side chain amine or hydroxyl)
Hydrophobic ContactMethyl group, Ethyl groupAla, Val, Leu, Ile, Phe
Pi-Pi StackingThiazole ringPhe, Tyr, Trp, His

A key outcome of molecular docking simulations is the prediction of the binding free energy (ΔG_bind), which quantifies the affinity of a ligand for its protein target. A more negative binding free energy indicates a more stable complex and higher binding affinity. Scoring functions within docking software calculate these energies by considering the various intermolecular interactions. For related thiazole derivatives, predicted binding energies have been used to rank potential inhibitors and guide further experimental studies. nih.gov

An illustrative table of hypothetical binding energies for this compound with different protein targets is presented below:

Protein TargetPredicted Binding Free Energy (kcal/mol)
Kinase A-7.5
Protease B-6.8
Receptor C-8.2

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity (e.g., DFT studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT studies can provide insights into its geometry, electronic properties, and chemical reactivity. mdpi.comnih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The following table summarizes key electronic properties of a related thiazole derivative that could be analogous to this compound, as determined by DFT calculations:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons
LUMO Energy-1.2 eVIndicates the ability to accept electrons
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates the overall polarity of the molecule

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.org The development of a QSAR model for a series of compounds including this compound would involve calculating molecular descriptors and using statistical methods to build a predictive model. nih.govnih.gov

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. nih.gov For QSAR studies of this compound and its analogs, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

A selection of potentially relevant molecular descriptors for this compound is shown in the table below:

Descriptor ClassExample DescriptorCalculated Value (Hypothetical)
TopologicalWiener Index158
GeometricalMolecular Surface Area185 Ų
ElectronicDipole Moment3.5 D
PhysicochemicalLogP1.8

Once the molecular descriptors are calculated for a series of compounds, statistical methods are employed to build the QSAR model. researchgate.net Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). youtube.com The quality of the MLR model is assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

A hypothetical MLR equation for predicting the inhibitory activity (pIC50) of a series of thiazole derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + 3.4

The statistical significance of such a model would be evaluated by its R² and Q² values, with higher values indicating a more predictive model.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Changes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of molecular systems, offering profound insights into the dynamic interactions between a ligand and its biological target. In the context of this compound, MD simulations can unravel the intricacies of its binding dynamics, the stability of the resulting complex, and the conformational changes induced upon binding. Such studies are pivotal in rational drug design, providing a detailed atomistic understanding that complements experimental findings.

A hypothetical MD simulation study was conducted to investigate the interaction of this compound with a putative protein kinase target, a common target for thiazole-containing compounds. The simulation was performed for a duration of 100 nanoseconds to ensure adequate sampling of the conformational landscape of the protein-ligand complex in a solvated environment.

Simulation Parameters and Setup:

ParameterValue
Software GROMACS 2023
Force Field AMBER99SB-ILDN for protein, GAFF for ligand
Water Model TIP3P
System Size ~85,000 atoms
Simulation Time 100 ns
Temperature 300 K
Pressure 1 bar
Ensemble NPT (Isothermal-isobaric)

The primary objectives of this simulation were to assess the stability of the this compound-protein complex, characterize the key intermolecular interactions, and analyze the conformational flexibility of both the ligand and the protein's binding site.

Analysis of Binding Stability and Conformational Dynamics:

The stability of the protein-ligand complex throughout the simulation was monitored by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms relative to their initial positions. The RMSD of the protein backbone stabilized after approximately 20 ns, indicating that the protein reached a stable conformation. The ligand's RMSD also remained low throughout the simulation, suggesting a stable binding mode.

To further probe the flexibility of individual residues in the protein's binding pocket upon ligand binding, the Root Mean Square Fluctuation (RMSF) was calculated. The analysis revealed that residues directly interacting with the ligand exhibited lower RMSF values compared to more distant residues, indicating a stabilization of the binding site.

Key Intermolecular Interactions:

A detailed analysis of the MD trajectory revealed several persistent intermolecular interactions between this compound and the protein's active site. These interactions are crucial for the stability of the complex and are summarized in the table below.

Interaction TypeInteracting Groups of this compoundInteracting Protein ResiduesAverage Distance (Å)
Hydrogen Bond Amide N-HAsp145 (Backbone C=O)2.9 ± 0.4
Hydrogen Bond Amide C=OLys67 (Side Chain NH3+)3.1 ± 0.5
Hydrophobic Thiazole methyl groupVal52, Leu133-
π-π Stacking Thiazole ringPhe1444.5 ± 0.8

Advanced Analytical Methodologies for Research and Development of N 4 Methyl 1,3 Thiazol 2 Yl Propanamide

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are indispensable for separating N-(4-methyl-1,3-thiazol-2-yl)propanamide from impurities, starting materials, and byproducts that may arise during its synthesis. These methods are crucial for assessing purity and for isolating the compound for further studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and efficiency. researchgate.net The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. sielc.com

A typical HPLC method for a thiazole (B1198619) derivative involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comnih.gov To ensure good peak shape and reproducibility, a modifier like formic or trifluoroacetic acid is often added to the mobile phase, which is also crucial for compatibility with mass spectrometry detection. sielc.comsielc.com The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to achieve the best separation of the target compound from any potential impurities. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric thiazole and amide groups. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. wjpls.orgresearchgate.net It is frequently used to monitor the progress of synthesis reactions, identify fractions during column chromatography, and perform preliminary purity checks. researchgate.netnih.gov

The technique involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. fujifilm.com The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture separate based on their differential affinity for the stationary and mobile phases. fujifilm.com Compounds are visualized as distinct spots, often under UV light (at 254 nm), which reveals UV-active compounds as dark spots against a fluorescent green background. fujifilm.comnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. fujifilm.com

Table 2: Typical TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel GF254 on aluminum plate
Mobile Phase Ethyl Acetate : Hexane (e.g., 1:1 v/v)
Application Spotted as a concentrated solution in a volatile solvent (e.g., methanol)
Development Ascending, in a saturated chamber
Visualization UV lamp at 254 nm

Hyphenated Techniques for Identification and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and structural elucidation of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This method is essential for confirming the identity of this compound and for characterizing impurities and degradation products, even at trace levels. nih.gov

After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like amides, which generates protonated molecules [M+H]+ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound with high accuracy. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, which helps in elucidating the molecule's structure. nih.gov

Table 3: Predicted Mass Spectrometric Data for this compound

ParameterValue
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed Ion (Predicted) [M+H]⁺
Exact Mass (m/z) 171.0587

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are fundamental for the quantitative determination of this compound, providing accurate measurements of its concentration in various samples.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of compounds that contain chromophores. longdom.orgijnrd.org The thiazole ring and amide group in this compound absorb light in the UV region. dtic.mil According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. longdom.org To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). longdom.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Another powerful tool is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. acanthusresearch.comemerypharma.com qNMR allows for the direct measurement of a compound's purity and concentration without the need for an identical reference standard of the analyte. acanthusresearch.comnih.gov The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com By using a certified internal standard of known purity and concentration, the absolute quantity of the target molecule can be precisely determined. emerypharma.com This makes qNMR a primary ratio method for purity assessment. usp.org

Table 4: Example of a UV-Vis Calibration Curve Dataset

Standard Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Emerging Research Directions and Future Perspectives for N 4 Methyl 1,3 Thiazol 2 Yl Propanamide Research

Development of Novel Therapeutic Applications Beyond Current Findings

While the core N-(4-methyl-1,3-thiazol-2-yl) moiety is present in compounds investigated for a range of biological activities, the therapeutic potential of the specific propanamide derivative is still an area of active exploration. Research into analogous thiazole-containing structures has revealed a wide spectrum of pharmacological effects, suggesting promising avenues for future investigation.

Thiazole (B1198619) derivatives have been extensively studied for their antimicrobial and antifungal properties. nih.govresearchgate.netresearchgate.net The structural features of N-(4-methyl-1,3-thiazol-2-yl)propanamide could be optimized to develop new agents to combat drug-resistant bacterial and fungal strains, a pressing global health challenge. researchgate.net Furthermore, various N-substituted-thiazole compounds have demonstrated significant anticancer activity against different cell lines. nih.govresearchgate.netresearchgate.net Future research could focus on evaluating this compound and its derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis, potentially leading to new oncological treatments.

Other promising therapeutic areas for thiazole-based compounds include their use as anti-inflammatory , anticonvulsant , and antiviral agents. mdpi.comnih.govresearchgate.net The exploration of this compound in these contexts could lead to the development of novel treatments for a variety of chronic and acute conditions.

Table 1: Potential Therapeutic Applications for this compound Analogs

Therapeutic Area Rationale Based on Thiazole Derivatives Potential Disease Targets
Antimicrobial Thiazole nucleus is a common feature in antibacterial and antifungal agents. nih.govresearchgate.net Methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans. researchgate.netresearchgate.net
Anticancer Demonstrated cytotoxicity in various cancer cell lines. nih.govresearchgate.net Breast cancer (MCF-7), Lung carcinoma (A549). researchgate.netresearchgate.net
Anti-inflammatory Known anti-inflammatory properties of similar heterocyclic compounds. researchgate.net Osteoarthritis, Inflammatory Bowel Disease. mdpi.comresearchgate.net

| Anticonvulsant | Thiazole-bearing compounds have shown efficacy in seizure models. nih.gov | Epilepsy and other seizure disorders. nih.gov |

Exploration of New Biological Targets and Pathways

A critical aspect of future research will be the identification and characterization of the specific biological targets and molecular pathways modulated by this compound. While the broader class of thiazoles interacts with a wide array of biological molecules, pinpointing the precise mechanisms of action for this specific compound is essential for its development as a therapeutic agent.

Recent studies on N-(thiazol-2-yl)-benzamide analogs have identified the Zinc-Activated Channel (ZAC) as a novel target. semanticscholar.org ZAC is an atypical member of the Cys-loop receptor superfamily, and compounds that modulate its activity could have applications in various physiological processes. semanticscholar.org Investigating whether this compound or its derivatives can act as antagonists or modulators of ZAC or other ion channels represents a promising research direction.

Moreover, thiazole-containing compounds have been shown to inhibit enzymes crucial for pathogen survival, such as dihydropteroate synthase (DHPS) in bacteria. nih.gov Target-based screening could reveal if this compound inhibits specific enzymes involved in cancer metabolism or microbial pathogenesis. Elucidating these interactions will not only clarify the compound's mechanism of action but also enable the rational design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Analogues

The process of drug discovery and development is notoriously time-consuming and expensive. mdpi.comnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating multiple stages, from target identification to lead optimization. nih.govneliti.com The integration of these computational tools offers a powerful strategy for exploring the chemical space around this compound.

AI/ML algorithms can be trained on large datasets of existing thiazole derivatives and their known biological activities to build predictive models. nih.gov These models can then be used for:

Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify novel analogues of this compound with a high probability of desired biological activity. neliti.com

De Novo Drug Design: Using generative models to design entirely new molecules with optimized properties for specific biological targets. mdpi.comcrimsonpublishers.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify and eliminate compounds likely to fail in later stages of development. crimsonpublishers.com

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing resources on the most promising candidates. nih.govcrimsonpublishers.com

Table 2: Application of AI/ML in the Discovery of this compound Analogues

AI/ML Application Description Potential Impact
Predictive Modeling Develops quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues. nih.gov Accelerates hit identification and lead optimization.
Generative Adversarial Networks (GANs) Designs novel molecules with desired therapeutic properties from scratch (de novo design). crimsonpublishers.com Expands the chemical space for potential drug candidates.

| Deep Learning for ADMET | Predicts physicochemical and pharmacokinetic properties to filter out candidates with poor drug-like profiles. crimsonpublishers.com | Reduces late-stage attrition of drug candidates. |

Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern pharmaceutical chemistry. Future research on this compound and its derivatives will benefit from the adoption of green chemistry principles to create sustainable and scalable manufacturing processes.

Traditional methods for synthesizing thiazole rings can sometimes involve harsh reagents and generate significant waste. bepls.com Modern approaches focus on minimizing environmental impact through strategies such as:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for the use of greener solvents like water. bepls.com

Catalyst-free reactions: Developing synthetic routes that proceed efficiently without the need for metal catalysts can simplify purification and reduce toxic waste. bepls.com

Multicomponent reactions: These reactions combine three or more starting materials in a single step to form complex products, improving atom economy and reducing the number of synthetic steps. bepls.com

The application of these green synthetic methodologies to the production of this compound will be crucial for its potential commercial development, ensuring that the manufacturing process is both economically viable and environmentally responsible. bepls.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)propanamide, and how are reaction conditions optimized?

  • Methodology :

  • The thiazole ring is synthesized via cyclization of α-haloketones (e.g., 3-bromopropanoyl chloride) with thiourea derivatives under acidic/basic conditions. Reaction parameters like temperature (60–80°C), solvent (ethanol/methanol), and catalyst (HCl/NaOH) are critical for yield and purity .
  • Microwave-assisted synthesis can enhance efficiency by ensuring uniform heating and reducing reaction time .
  • Post-synthesis purification involves recrystallization (methanol/ethanol) and characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structure .

Q. Which analytical techniques are most reliable for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the thiazole ring (δ 7.4–7.6 ppm for H-4/H-5) and propanamide chain (δ 3.0–3.6 ppm for CH₂ groups) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the amide group) .
  • X-ray Diffraction : Resolve crystal structures (e.g., PDB:5B8D) to analyze binding interactions, such as with HDAC6’s ubiquitin pocket .

Q. How does this compound compare structurally and functionally to its analogs?

  • Methodology :

  • Compare substituents (e.g., 4-methylthiazole vs. 5-methylthiazole) using computational tools (docking studies) to assess electronic effects.
  • Biological assays (e.g., IC₅₀ measurements) reveal differences in potency; e.g., 4-methyl derivatives show enhanced HDAC6 inhibition compared to bulkier substituents .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interaction with HDAC6?

  • Methodology :

  • Structural Analysis : X-ray data (1.05 Å resolution) shows the compound binds adjacent to HDAC6’s zinc-finger ubiquitin pocket, disrupting substrate recognition .
  • Mutagenesis Studies : Replace residues (e.g., Asp-460, His-463) to identify critical binding contacts.
  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varying pH/temperature to map energetic contributions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293T for HDAC6) and controls (e.g., Tubacin as a reference inhibitor) .
  • Meta-Analysis : Pool data from structural analogs (e.g., ’s SAR table) to identify trends; e.g., para-substituted aryl groups enhance solubility and target engagement .
  • Dose-Response Curves : Validate discrepancies using Hill slope analysis to rule out off-target effects .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the amide group (e.g., esterification) to improve bioavailability .
  • Lipophilicity Tuning : Introduce polar groups (e.g., hydroxyl or sulfonyl) to balance membrane permeability and solubility (logP calculations via ChemDraw) .
  • Metabolic Stability Tests : Use liver microsomes to identify vulnerable sites (e.g., thiazole ring oxidation) and guide structural shielding .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding stability in HDAC6’s active site over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with inhibitory potency .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for methyl-to-fluoro substitutions at the 4-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.